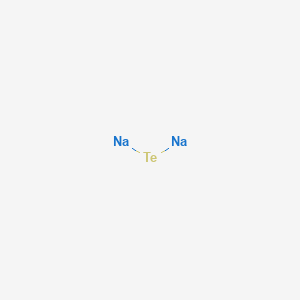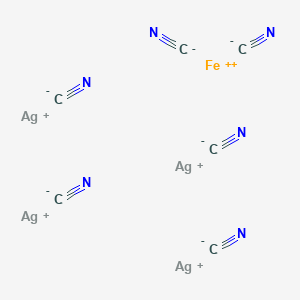
Sodium telluride
Overview
Description
Sodium telluride (Na2Te) is a chemical compound that is the conjugate base of the thermally unstable acid hydrogen telluride . It is usually prepared by the reduction of tellurium with sodium . Sodium telluride is a challenging material to handle because it is very sensitive to air . Air oxidizes it initially to polytellurides, which have the formula Na2Tex (x > 1), and ultimately Te metal .
Synthesis Analysis
The synthesis of Sodium telluride is typically conducted using ammonia as the solvent . It is prepared by the reduction of tellurium with sodium . Upon addition of water - even moist air - or treatment with alcohols, Te2− protonates: Na2Te + H2O → NaHTe + NaOH .
Molecular Structure Analysis
In solid Na2Te, each Te2− ion is surrounded by eight Na+ ions and each Na+ ion is surrounded by four Te2− ions . This structure is known as the anti-fluorite structure .
Chemical Reactions Analysis
Sodium telluride reacts with air to make a mixture of tellurium and tellurides . It eventually turns into sodium carbonate and tellurium when in air . It is a powerful reducing agent . It reacts with strong acids to make hydrogen telluride .
Physical And Chemical Properties Analysis
Sodium telluride has a molar mass of 173.58 g/mol . It appears as a white powder and is hygroscopic . It has a density of 2.90 g/cm3 in solid form . Its melting point is 953 °C . It is very soluble in water .
Scientific Research Applications
Synthesis of Tellurium Nanomaterials
Sodium telluride is used in the synthesis of tellurium nanostructures . These nanostructures are synthesized using a simple, one-step, room temperature, wet-chemical technique.
Electronics and Optoelectronics
Tellurium nanostructures, synthesized from Sodium telluride, have significant applications in electronics and optoelectronics . They are used in field-effect transistors, photodetectors, and sensors .
Semiconductor Applications
Sodium Telluride is a crystalline solid used as a semiconductor . It has unique crystal structure, high intrinsic conductivity, and high trap density .
Energy Storage
Metal tellurides, including Sodium telluride, have emerged as highly promising candidate anode materials for state-of-the-art lithium-ion batteries (LIBs) and sodium ion batteries (SIBs) .
Photo Optic Applications
Sodium Telluride is used in photo optic applications . The unique properties of Sodium telluride make it suitable for use in various photo optic applications.
Next-Generation Electronics
With the addition of methods for synthesizing various emerging tellurium nanostructures with controllable size, shape, and structure, Sodium telluride shows great application prospects in next-generation electronics .
Safety And Hazards
Sodium telluride is hazardous. In contact with water, it releases flammable gas . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Protective measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and handling under inert gas .
Future Directions
Sodium telluride nanostructures provide a unique material platform to engineer next-generation energy storage devices such as lithium-ion, sodium-ion, and potassium-ion batteries and flexible supercapacitors . The controllable synthesis methods of different tellurium nanostructures are being reviewed, and the latest progress in the application of tellurium nanostructures is being summarized .
properties
IUPAC Name |
sodiotellanylsodium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRWPMGRGIILKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na][Te][Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894843 | |
| Record name | Disodium telluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium telluride | |
CAS RN |
12034-41-2 | |
| Record name | Sodium telluride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium telluride (Na2Te) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium telluride (Na2Te) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium telluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















